molecular formula C23H30N2O4 B5209293 4-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-furylmethyl)-3-methoxybenzamide

4-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-furylmethyl)-3-methoxybenzamide

Cat. No. B5209293
M. Wt: 398.5 g/mol
InChI Key: OFGNGYBYEVBWRY-UHFFFAOYSA-N
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Description

4-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-furylmethyl)-3-methoxybenzamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical trials for treating various types of cancer, autoimmune diseases, and inflammatory disorders.

Mechanism of Action

4-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-furylmethyl)-3-methoxybenzamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling and activation of the immune system. By inhibiting BTK, this compound can prevent the proliferation and survival of cancer cells and modulate the immune response, leading to reduced inflammation and tissue damage in autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in animal studies. It has also been shown to be well-tolerated and safe, with no significant toxicity or adverse effects observed in preclinical trials. This compound has been shown to selectively inhibit BTK without affecting other kinases, making it a promising therapeutic agent with minimal off-target effects.

Advantages and Limitations for Lab Experiments

4-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-furylmethyl)-3-methoxybenzamide has several advantages for lab experiments, including its high potency and selectivity, favorable pharmacokinetics, and well-established synthesis method. However, there are also some limitations to using this compound in lab experiments, including its relatively high cost, limited availability, and potential for off-target effects in certain experimental settings.

Future Directions

There are several potential future directions for research on 4-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-furylmethyl)-3-methoxybenzamide, including its use in combination with other drugs for enhanced therapeutic efficacy, further optimization of the synthesis method to improve yield and purity, and investigation of its potential for treating other diseases beyond cancer and autoimmune disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its effects on various signaling pathways and cell types.

Synthesis Methods

The synthesis of 4-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-furylmethyl)-3-methoxybenzamide involves several steps, including the reaction of 4-bromomethyl-3-methoxybenzoic acid with 2-furylmethylamine, followed by the reaction of the resulting intermediate with cyclopentylpiperidine and subsequent deprotection of the intermediate to obtain the final product. The synthesis of this compound has been optimized to improve the yield and purity of the product, making it suitable for further research and development.

Scientific Research Applications

4-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-furylmethyl)-3-methoxybenzamide has been extensively studied in preclinical trials for its potential therapeutic applications. It has shown promising results in inhibiting the growth of cancer cells in various types of cancer, including lymphoma, leukemia, and multiple myeloma. This compound has also been shown to have anti-inflammatory and immunomodulatory effects, making it a potential treatment for autoimmune diseases such as rheumatoid arthritis and lupus.

properties

IUPAC Name

4-(1-cyclopentylpiperidin-4-yl)oxy-N-(furan-2-ylmethyl)-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O4/c1-27-22-15-17(23(26)24-16-20-7-4-14-28-20)8-9-21(22)29-19-10-12-25(13-11-19)18-5-2-3-6-18/h4,7-9,14-15,18-19H,2-3,5-6,10-13,16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFGNGYBYEVBWRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)NCC2=CC=CO2)OC3CCN(CC3)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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